N-(3-ethynylphenyl)prop-2-enamide
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Overview
Description
N-(3-ethynylphenyl)prop-2-enamide: is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common reagents include a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-ethynylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(3-ethynylphenyl)but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
N-(3-ethynylphenyl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a prop-2-enamide group.
Uniqueness
N-(3-ethynylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique π-π interactions, while the prop-2-enamide moiety provides additional sites for hydrogen bonding and other interactions .
Properties
IUPAC Name |
N-(3-ethynylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQACWBINVANON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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